6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide
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Overview
Description
6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide is a useful research compound. Its molecular formula is C13H15IN4O2 and its molecular weight is 386.193. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Compounds containing heteroatoms like nitrogen, which is a feature of the imidazo[1,2-a]pyridine structure, are significant in organic chemistry due to their use in the synthesis of optical sensors and for their biological and medicinal applications. Derivatives of imidazo[1,2-a]pyridine, such as 6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide, are utilized as exquisite sensing materials and have a variety of biological applications. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable as sensing probes (Jindal & Kaur, 2021).
Role in Organic Synthesis and Drug Development
Heterocyclic N-oxide molecules, including those derived from pyridine and imidazole, are recognized for their versatility in organic synthesis and significant contributions to drug development. These compounds have shown remarkable functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and have medicinal applications across various domains such as anticancer, antibacterial, and anti-inflammatory activities. The inclusion of the imidazo[1,2-a]pyridine unit in such derivatives underscores the scaffold's importance in advancing chemistry and pharmaceutical research (Li et al., 2019).
Medicinal Chemistry and Therapeutic Applications
The imidazo[1,2-b]pyridazine scaffold, closely related to imidazo[1,2-a]pyridines, is a crucial heterocyclic nucleus providing various bioactive molecules. The success of kinase inhibitor ponatinib has spurred interest in new derivatives containing the imidazo[1,2-b]pyridazine structure for potential therapeutic applications in medicine. This indicates the versatility and therapeutic potential of the imidazo[1,2-a]pyridine derivatives in medicinal chemistry (Garrido et al., 2021).
Antimicrobial Applications
Synthetic imidazopyridine-based derivatives are explored as potential inhibitors against multi-drug resistant bacterial infections, highlighting the importance of fused pyridine structures in medicinal chemistry. These structures, including the imidazo[1,2-a]pyridine derivatives, are noted for their diverse pharmacological activities, such as antibacterial, antitumor, and anti-inflammatory effects. The exploration of these derivatives for antibacterial applications underscores their significance in addressing the challenge of antibacterial resistance (Sanapalli et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized as important scaffolds in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been known to exhibit their effects through various mechanisms depending on their functional groups .
Biochemical Pathways
Compounds with the imidazo[1,2-a]pyridine scaffold have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway , which plays a crucial role in cell proliferation, differentiation, and survival.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Most of the imidazo[1,2-a]pyridine compounds showed non-toxicity against the tested cell lines .
Properties
IUPAC Name |
6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN4O2/c1-8(2)5-12(19)16-17-13(20)10-7-18-6-9(14)3-4-11(18)15-10/h3-4,6-8H,5H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLXEQIGYZDOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NNC(=O)C1=CN2C=C(C=CC2=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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